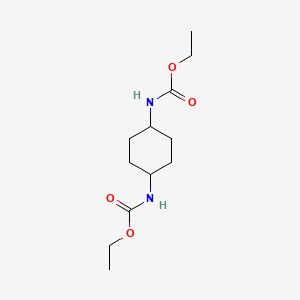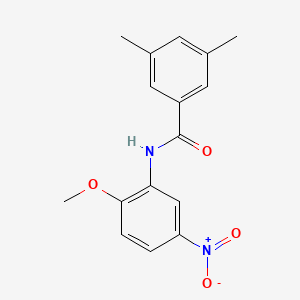
N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a nitro group, and a dimethylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide typically involves the reaction of 2-methoxy-5-nitroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles like hydroxide ions, in solvents like ethanol or water.
Major Products Formed:
Reduction: N-(2-amino-5-nitrophenyl)-3,5-dimethylbenzamide.
Oxidation: N-(2-hydroxy-5-nitrophenyl)-3,5-dimethylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and sensors for detecting specific biomolecules.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and dimethylbenzamide moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(2-methoxy-5-nitrophenyl)acetamide
- N-(2-methoxy-5-nitrophenyl)benzoic acid
- N-(2-methoxy-5-nitrophenyl)picrylamine
Comparison:
- N-(2-methoxy-5-nitrophenyl)acetamide has a similar structure but with an acetamide group instead of a dimethylbenzamide group. This difference affects its solubility and reactivity.
- N-(2-methoxy-5-nitrophenyl)benzoic acid contains a carboxylic acid group, which makes it more acidic and capable of forming salts.
- N-(2-methoxy-5-nitrophenyl)picrylamine has a picrylamine group, which introduces additional nitro groups, enhancing its electron-withdrawing properties.
N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-6-11(2)8-12(7-10)16(19)17-14-9-13(18(20)21)4-5-15(14)22-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCOWFGSUZBRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5757312.png)
![N-{3-CARBAMOYL-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE](/img/structure/B5757319.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
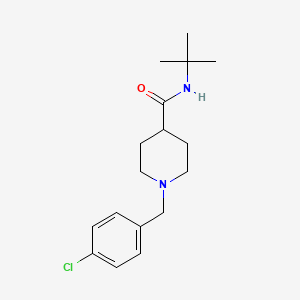
![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
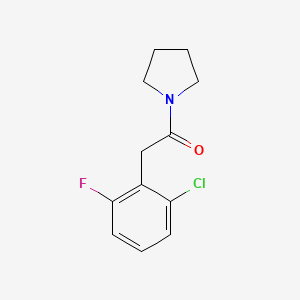
![4-[[4-(Trifluoromethoxy)phenyl]methyl]morpholine](/img/structure/B5757352.png)

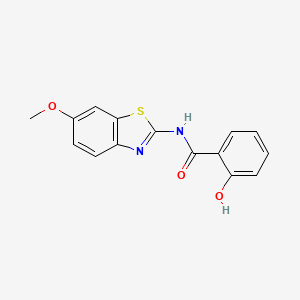
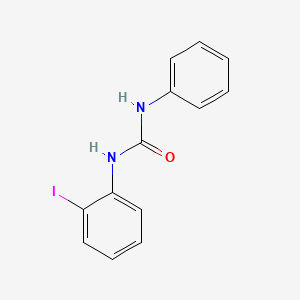
![N-(Benzo[d]isoxazol-3-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B5757401.png)
![BENZYL 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETATE](/img/structure/B5757405.png)
